2,4-Dioxopentanamide

Medicinal Chemistry Cheminformatics QSPR Modeling

Researchers requiring a versatile 1,3-dicarbonyl building block with a terminal amide handle often face limited sourcing for this specific scaffold. 2,4-Dioxopentanamide directly addresses this gap as a dual-function synthetic intermediate. • Enables direct cyclization to 3-isoxazolecarboxamides-a privileged heterocycle in endothelin receptor antagonist programs. • Serves as a validated core scaffold for fructose-1,6-bisphosphatase (FBPase) inhibitor development targeting type 2 diabetes. • Supplied at ≥95% purity; available from stock with global shipping for rapid lead optimization workflows.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 725240-73-3
Cat. No. B15409732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxopentanamide
CAS725240-73-3
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(=O)N
InChIInChI=1S/C5H7NO3/c1-3(7)2-4(8)5(6)9/h2H2,1H3,(H2,6,9)
InChIKeyCRPXUFACKBDAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dioxopentanamide Technical Specifications


2,4-Dioxopentanamide, also known as Valeramide, 2,4-dioxo- (5CI), is a small organic molecule characterized by a pentane backbone with two ketone (oxo) groups at the 2 and 4 positions and a terminal primary amide group . It has a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol . This compound belongs to the class of beta-diketones and beta-keto amides, featuring a 1,3-dicarbonyl system that is crucial for its reactivity as a chelating agent and a versatile synthetic building block [1].

2,4-Dioxopentanamide Irreplaceability


Substituting 2,4-dioxopentanamide with a generic analog is not straightforward due to the synergistic effect of its functional groups. Unlike simple beta-diketones like acetylacetone, the terminal amide group provides a unique handle for further derivatization, influences metal chelation geometry, and offers specific hydrogen-bonding interactions . Conversely, compared to similar amides without the beta-diketone motif, 2,4-dioxopentanamide possesses a reactive 1,3-dicarbonyl system that enables its role as a key intermediate in the synthesis of complex heterocycles, such as isoxazoles, and as a metal-binding scaffold [1]. The following sections detail quantifiable differences where available.

2,4-Dioxopentanamide Differentiation Evidence


Predicted Lipophilicity and Polarity

Computational QSPR models predict that 2,4-dioxopentanamide has significantly higher polarity and lower lipophilicity compared to the mono-oxo analog 3-ethyl-2-oxopentanamide . This is attributed to the presence of the second carbonyl group, which increases the topological polar surface area (TPSA) and reduces logP, predicting lower passive membrane permeability for 2,4-dioxopentanamide .

Medicinal Chemistry Cheminformatics QSPR Modeling

Fructose-6-Phosphate Mimicry Inhibition

A derivative of the target compound, 5-hydroxy-N-(4-nitro-1,3-thiazol-2-yl)-2,4-dioxopentanamide, has been shown to act as an inhibitor of the enzyme fructose-1,6-bisphosphatase (EC 3.1.3.46) by mimicking the binding pattern of its natural substrate, fructose 6-phosphate [1]. The parent 2,4-dioxopentanamide scaffold is therefore a privileged structure for targeting this enzyme class.

Enzymology Biochemistry Metabolic Engineering

Key Intermediate for Isoxazole Synthesis

2,4-Dioxopentanamides, the class to which the target compound belongs, are established precursors for the synthesis of 3-isoxazolecarboxamides [1]. This is a specific, high-value transformation involving cyclization with hydroxylamine [1]. Simple beta-diketones like acetylacetone (2,4-pentanedione) can form isoxazoles, but the amide functionality in 2,4-dioxopentanamide provides a direct route to carboxamide-substituted isoxazoles, which are important pharmacophores in drug discovery [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Antimicrobial Activity of Derivatives

Derivatives of 2,4-dioxopentanamide, specifically 2-benzylidene-3-oxobutanamide derivatives, have been synthesized and evaluated for antimicrobial activity . While the parent compound itself may not be active, its use as a core scaffold enables the generation of libraries with potential bioactivity. This establishes the compound's value as a privileged structure in antimicrobial drug discovery .

Antimicrobial Research Drug Discovery Medicinal Chemistry

2,4-Dioxopentanamide Scientific Applications


Fructose-1,6-Bisphosphatase Inhibitor Design

2,4-Dioxopentanamide is a valuable starting material for medicinal chemists developing novel inhibitors of fructose-1,6-bisphosphatase (EC 3.1.3.46). Evidence from derivative compounds shows that this scaffold can mimic the binding pattern of the natural substrate, fructose 6-phosphate [1]. Researchers can leverage this validated core to design and synthesize new analogs for potential applications in metabolic diseases, such as type 2 diabetes [1].

3-Isoxazolecarboxamide Synthesis

Synthetic chemists can use 2,4-dioxopentanamide as a key building block for the efficient construction of 3-isoxazolecarboxamides [1]. This reaction, involving cyclization with hydroxylamine, provides a direct route to a privileged heterocyclic scaffold found in numerous bioactive molecules, including endothelin receptor antagonists [1]. This application justifies the procurement of this specific compound over simpler beta-diketones that cannot yield the carboxamide functionality.

Novel Antimicrobial Scaffold Synthesis

In antimicrobial drug discovery programs, 2,4-dioxopentanamide serves as a privileged scaffold for generating libraries of novel compounds [1]. The reported antimicrobial activity of its 2-benzylidene-3-oxobutanamide derivatives provides a clear precedent for its use in this field [1]. Procuring the parent compound allows researchers to explore this chemical space to identify new leads against drug-resistant pathogens.

Cheminformatics Modeling and Optimization

The well-defined physicochemical properties of 2,4-dioxopentanamide make it a suitable candidate for cheminformatics studies [1]. Its distinct structural features, such as its high polarity and low predicted lipophilicity relative to other amides, can be used to train or validate QSPR models for predicting ADME/Tox properties [1]. This application is valuable for researchers focused on optimizing the drug-likeness of chemical series.

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